

# synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde from 3,5-dimethylisoxazole

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-Isoxazolecarbaldehyde

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An In-Depth Technical Guide to the Synthesis of **3,5-Dimethyl-4-Isoxazolecarbaldehyde** from 3,5-Dimethylisoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,5-Dimethyl-4-Isoxazolecarbaldehyde** is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its isoxazole core, decorated with reactive methyl and aldehyde functionalities, serves as a versatile scaffold for the development of novel pharmaceutical agents and agrochemicals.<sup>[2][3][4]</sup> This guide provides a comprehensive exploration of the predominant synthetic route to this valuable intermediate: the electrophilic formylation of 3,5-dimethylisoxazole. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack reaction, present detailed, field-proven experimental protocols, and discuss critical parameters for process optimization and troubleshooting.

## Strategic Overview: The Formylation of 3,5-Dimethylisoxazole

The synthesis of **3,5-Dimethyl-4-Isoxazolecarbaldehyde** hinges on the introduction of a formyl group (-CHO) onto the C4 position of the 3,5-dimethylisoxazole ring. The isoxazole ring,

while aromatic, exhibits distinct electronic properties that govern its reactivity. The C4 position is the most electron-rich and sterically accessible site, making it the prime target for electrophilic aromatic substitution (SEAr).[5]

While several formylation methods exist in the organic chemist's toolkit, the Vilsmeier-Haack reaction stands out as the most efficient, scalable, and widely documented method for this specific transformation.[6][7] It utilizes a mild and selective electrophile, the Vilsmeier reagent, generated in situ from common laboratory reagents.

An alternative, though less common, strategy involves directed ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[8][9] This pathway requires stringent anhydrous conditions and careful control of organometallic intermediates. For the synthesis of **3,5-Dimethyl-4-Isoxazolecarbaldehyde**, the Vilsmeier-Haack approach offers superior practicality and is the focus of this guide.

## The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11][12] The reaction proceeds through a well-defined, multi-step mechanism. Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting potential issues.

### Step 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ).[13][14] This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[10][11]

The choice of  $\text{POCl}_3$  is strategic; it is an inexpensive, effective dehydrating and activating agent that readily reacts with the amide oxygen of DMF. The reaction is typically performed at low temperatures (0–5 °C) to control the exothermic formation of the reagent and prevent its decomposition.

Caption: Formation of the electrophilic Vilsmeier reagent.

## Step 2: Electrophilic Aromatic Substitution and Hydrolysis

Once formed, the Vilsmeier reagent is attacked by the electron-rich C4 position of 3,5-dimethylisoxazole. This is the rate-determining step and results in the formation of a cationic intermediate (a  $\sigma$ -complex or arenium ion), temporarily disrupting the aromaticity of the isoxazole ring.<sup>[5][15]</sup>

A base (such as DMF or the chloride anion) then abstracts the proton from the C4 position, restoring aromaticity and yielding a stable iminium salt. This salt is the direct precursor to the final aldehyde.

The final step is a crucial hydrolysis, typically achieved by adding water or an aqueous base during the reaction workup. The iminium salt is readily hydrolyzed to yield **3,5-Dimethyl-4-Isoxazolecarbaldehyde** and dimethylamine. The workup often involves neutralization and heating (reflux) to ensure complete hydrolysis of the stable iminium intermediate.<sup>[6]</sup>

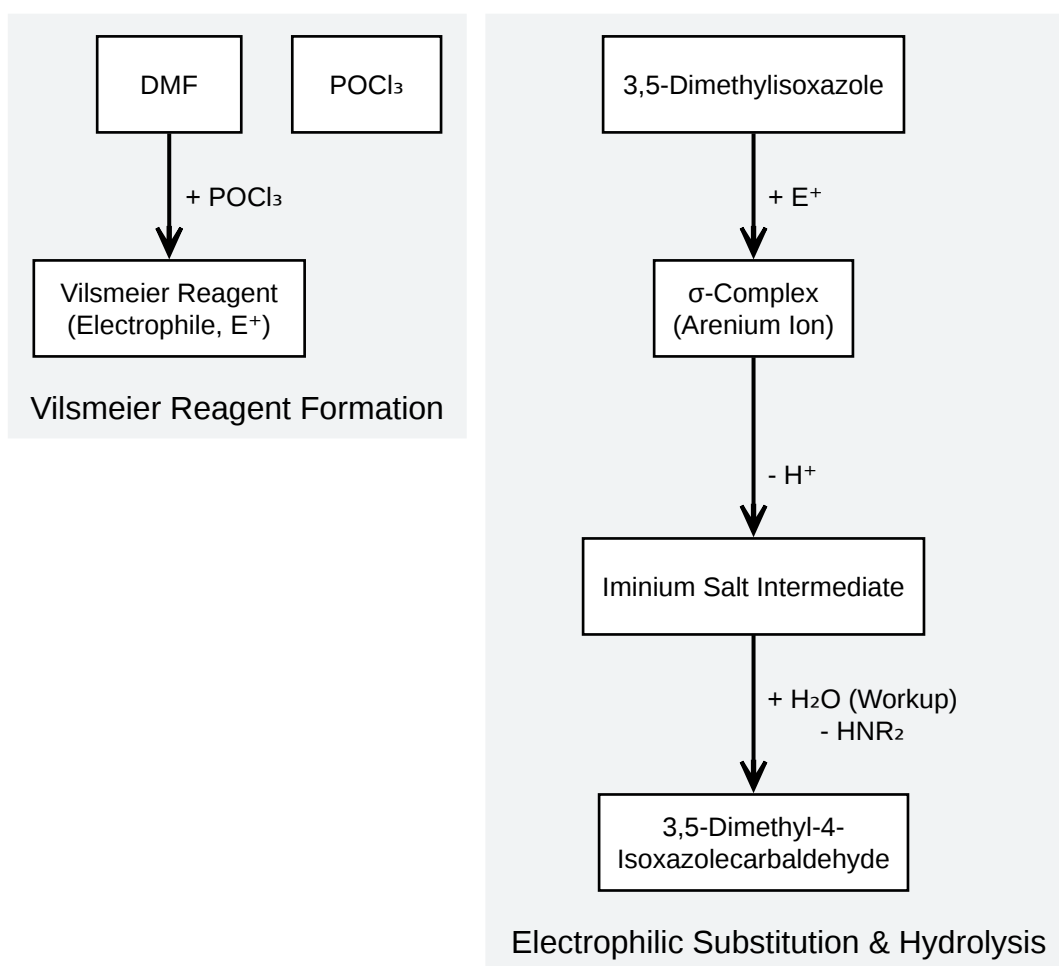


Figure 2: Vilsmeier-Haack Reaction Mechanism on 3,5-Dimethylisoxazole

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Caption: Overall mechanism of the Vilsmeier-Haack formylation.

## Experimental Protocol: A Validated Approach

The following protocol is a robust method for the synthesis of **3,5-Dimethyl-4-Isoxazolecarbaldehyde**, synthesized from established literature procedures.<sup>[6]</sup>

## Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
3,5-Dimethylisoxazole	97.12	1.9 g	~19.6	Starting material. <a href="#">[16]</a>
N,N-Dimethylformamide (DMF)	73.09	10.0 mL	-	Reagent and solvent.
Phosphorus oxychloride (POCl <sub>3</sub> )	153.33	1.0 mL	~10.9	Activating agent.
Water (H <sub>2</sub> O)	18.02	As needed	-	For quenching and hydrolysis.
15% Sodium Hydroxide (aq)	40.00	As needed	-	For neutralization and hydrolysis.
Ethyl Acetate	88.11	As needed	-	Extraction solvent.
Brine	-	As needed	-	For washing.
Anhydrous Sodium Sulfate	142.04	As needed	-	Drying agent.
Silica Gel	-	As needed	-	For column chromatography.

## Step-by-Step Procedure

- Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 7.0 mL of N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice-water bath.
- Activation: Slowly add 1.0 mL of phosphorus oxychloride (POCl<sub>3</sub>) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 20 minutes. A thick, white slurry of the Vilsmeier reagent may form.

- **Electrophilic Attack:** Dissolve 1.9 g of 3,5-dimethylisoxazole in 3.0 mL of DMF. Add this solution dropwise to the Vilsmeier reagent slurry, again maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and warm the reaction mixture to 35 °C. Stir at this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Hydrolysis:** Cool the reaction mixture back down in an ice-water bath. Carefully and slowly add 10 mL of cold water to quench the reaction.
- **Neutralization and Hydrolysis (cont.):** Adjust the pH of the mixture to neutral (~pH 7-8) by slowly adding a 15% aqueous solution of sodium hydroxide. This step can be exothermic.
- **Completion of Hydrolysis:** Heat the neutralized mixture to reflux and maintain for 20-30 minutes to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.
- **Isolation:** Cool the mixture to room temperature. A white solid product may precipitate. If so, collect the solid by vacuum filtration. If not, or for maximizing recovery, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent (e.g., methanol/water or hexane/ethyl acetate) to yield the pure product.<sup>[6]</sup>

## Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

## Product Data and Characterization

The identity and purity of the synthesized **3,5-Dimethyl-4-Isoxazolecarbaldehyde** should be confirmed through standard analytical techniques.

Property	Value	Source
CAS Number	54593-26-9	<a href="#">[6]</a> <a href="#">[17]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	125.13 g/mol	<a href="#">[6]</a>
Appearance	White to off-white solid/powder	<a href="#">[2]</a> <a href="#">[6]</a>
Synonyms	3,5-Dimethylisoxazole-4-carboxaldehyde	<a href="#">[2]</a> <a href="#">[17]</a>

## Troubleshooting and Scientific Rationale

Issue	Potential Cause(s)	Rationale & Solution
Low or No Yield	1. Inactive Vilsmeier reagent. 2. Incomplete reaction. 3. Incomplete hydrolysis.	1. POCl <sub>3</sub> can degrade with moisture. Use a fresh bottle or freshly distilled reagent. Ensure DMF is anhydrous. 2. The isoxazole ring is only moderately activated. Ensure reaction temperature (35 °C) and time (1 hr) are sufficient. Monitor by TLC. 3. The iminium salt can be stable. The reflux step after neutralization is critical for driving the hydrolysis to completion. Ensure pH is neutral-to-slightly basic before heating.
Dark-colored Reaction Mixture	Decomposition of reagents or product at elevated temperatures.	Maintain strict temperature control, especially during the exothermic addition of POCl <sub>3</sub> and the subsequent addition of the isoxazole. Overheating can lead to polymerization and side reactions.
Difficult Purification	Presence of unhydrolyzed iminium salt or residual DMF.	Ensure the hydrolysis step (reflux) is complete. During workup, wash the organic extracts thoroughly with water to remove the highly polar DMF.

## Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the regioselective synthesis of **3,5-Dimethyl-4-Isoxazolecarbaldehyde** from 3,5-dimethylisoxazole. Its operational simplicity, use of readily available reagents, and scalability make it the preferred



industrial and laboratory method. A thorough understanding of the underlying electrophilic aromatic substitution mechanism and careful control over key experimental parameters—such as temperature, stoichiometry, and hydrolysis conditions—are paramount to achieving high yields and purity. The resulting aldehyde is a critical intermediate, providing a gateway to a diverse range of more complex molecules for applications in drug discovery and materials science.

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